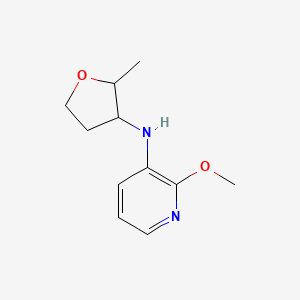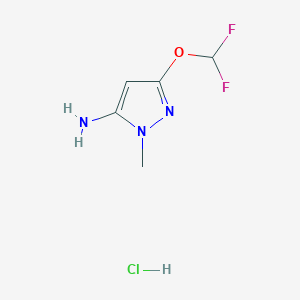
3-(Difluoromethoxy)-1-methyl-1H-pyrazol-5-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethoxy)-1-methyl-1H-pyrazol-5-amine hydrochloride is a chemical compound with the molecular formula C5H8ClF2N3O.
Preparation Methods
One common method is the reaction of 3-hydroxy-1-methyl-1H-pyrazol-5-amine with difluoromethyl ether in the presence of a base, followed by hydrochloric acid treatment to obtain the hydrochloride salt . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-(Difluoromethoxy)-1-methyl-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
3-(Difluoromethoxy)-1-methyl-1H-pyrazol-5-amine hydrochloride has several scientific research applications:
Biology: The compound’s unique structural features make it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)-1-methyl-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to its desired biological effects . The exact pathways and molecular targets involved may vary depending on the specific application and context.
Comparison with Similar Compounds
3-(Difluoromethoxy)-1-methyl-1H-pyrazol-5-amine hydrochloride can be compared with other similar compounds, such as:
3-(Trifluoromethoxy)-1-methyl-1H-pyrazol-5-amine hydrochloride: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
3-(Methoxy)-1-methyl-1H-pyrazol-5-amine hydrochloride: Contains a methoxy group instead of a difluoromethoxy group.
These comparisons highlight the unique features of this compound, particularly the presence of the difluoromethoxy group, which can influence its chemical and biological properties.
Properties
Molecular Formula |
C5H8ClF2N3O |
|---|---|
Molecular Weight |
199.59 g/mol |
IUPAC Name |
5-(difluoromethoxy)-2-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C5H7F2N3O.ClH/c1-10-3(8)2-4(9-10)11-5(6)7;/h2,5H,8H2,1H3;1H |
InChI Key |
QBOALYYVUKEXIO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)OC(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13325641.png)
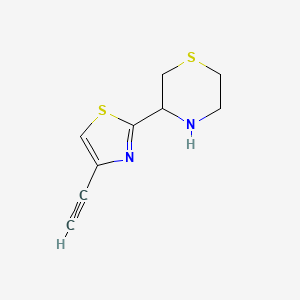
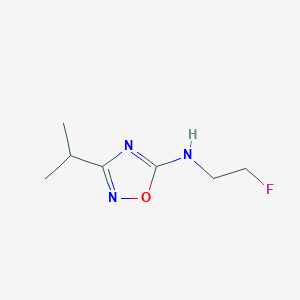
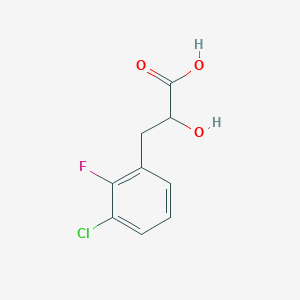
![N-(2-aminophenyl)-4-[[[(2R,3S)-9-(dimethylamino)-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-2,3,4,7-tetrahydro-1,5-benzoxazonin-2-yl]methyl-methylamino]methyl]benzamide](/img/structure/B13325655.png)
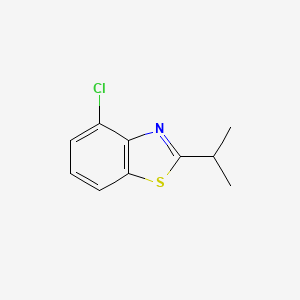
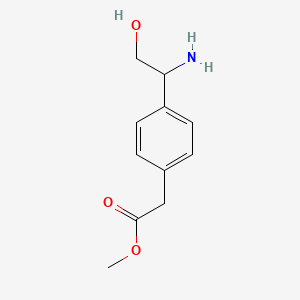
![(1S,3S)-3-(Trifluoromethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B13325673.png)

![Rel-(5R,7R)-7-((4-(2,6-diChlorophenyl)piperidin-1-yl)methyl)-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B13325692.png)

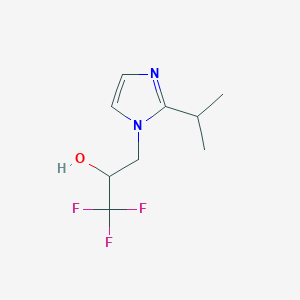
![tert-Butyl 6-(aminomethyl)-1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13325699.png)
